molecular formula C24H21N5O3 B11103607 N-{4-cyano-3-[(Z)-1-cyano-2-(3-ethoxy-4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide

N-{4-cyano-3-[(Z)-1-cyano-2-(3-ethoxy-4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide

Cat. No.: B11103607
M. Wt: 427.5 g/mol
InChI Key: DYCVJUWRHLOGDW-LDADJPATSA-N
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Description

N-{4-CYANO-3-[(1Z)-1-CYANO-2-(3-ETHOXY-4-METHOXYPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOL-5-YL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes cyano, ethoxy, and methoxy functional groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-CYANO-3-[(1Z)-1-CYANO-2-(3-ETHOXY-4-METHOXYPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic conditions.

    Introduction of the cyano groups: The cyano groups can be introduced via nucleophilic substitution reactions using cyanogen bromide or similar reagents.

    Formation of the ethoxy and methoxy phenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{4-CYANO-3-[(1Z)-1-CYANO-2-(3-ETHOXY-4-METHOXYPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOL-5-YL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanogen bromide for introducing cyano groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{4-CYANO-3-[(1Z)-1-CYANO-2-(3-ETHOXY-4-METHOXYPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOL-5-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{4-CYANO-3-[(1Z)-1-CYANO-2-(3-ETHOXY-4-METHOXYPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-CYANO-3-[(1Z)-1-CYANO-2-(3-ETHOXY-4-METHOXYPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOL-5-YL}ACETAMIDE
  • **N-{4-CYANO-3-[(1Z)-1-CYANO-2-(3-ETHOXY-4-METHOXYPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOL-5-YL}ACETAMIDE

Uniqueness

The uniqueness of N-{4-CYANO-3-[(1Z)-1-CYANO-2-(3-ETHOXY-4-METHOXYPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOL-5-YL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21N5O3

Molecular Weight

427.5 g/mol

IUPAC Name

N-[4-cyano-5-[(Z)-1-cyano-2-(3-ethoxy-4-methoxyphenyl)ethenyl]-2-phenylpyrazol-3-yl]acetamide

InChI

InChI=1S/C24H21N5O3/c1-4-32-22-13-17(10-11-21(22)31-3)12-18(14-25)23-20(15-26)24(27-16(2)30)29(28-23)19-8-6-5-7-9-19/h5-13H,4H2,1-3H3,(H,27,30)/b18-12+

InChI Key

DYCVJUWRHLOGDW-LDADJPATSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)NC(=O)C)C3=CC=CC=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)NC(=O)C)C3=CC=CC=C3)OC

Origin of Product

United States

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